2-(Hydroxymethyl)-6-methylisonicotinonitrile
Overview
Description
Synthesis Analysis The synthesis of "2-(Hydroxymethyl)-6-methylisonicotinonitrile" and its derivatives typically involves complex organic reactions. Although specific synthesis details for this compound were not directly found, related research on biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block showcases the enzymatic polymerization methods which could be analogous in synthesizing structurally complex nitriles (Jiang et al., 2014).
Molecular Structure Analysis The molecular structure and physical properties of compounds like "2-(Hydroxymethyl)-6-methylisonicotinonitrile" are crucial for determining their application potential. Studies on compounds such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile highlight the importance of crystal structure, DFT, and photophysical studies in understanding the properties of nitrile derivatives (Ahipa et al., 2014).
Chemical Reactions and Properties Chemical reactions involving hydroxymethyl and nitrile groups often include polymerization, crosslinking, and functional group transformations. For instance, the reactivity of 2,5-bis(hydroxymethyl)furan in enzymatic polymerization with diacid ethyl esters showcases the versatile chemical behavior of hydroxymethyl compounds in creating polyesters (Jiang et al., 2014).
Physical Properties Analysis The physical properties of "2-(Hydroxymethyl)-6-methylisonicotinonitrile" derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the study on new luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile discusses its good absorption and fluorescence properties, indicating its potential in applications requiring light emission (Ahipa et al., 2014).
Chemical Properties Analysis The chemical properties, such as reactivity towards other chemicals, stability, and degradation behavior, are key to understanding the application scope of "2-(Hydroxymethyl)-6-methylisonicotinonitrile" and its derivatives. The enzymatic polymerization approach to synthesize biobased polyesters provides insights into the reactive nature and potential application areas of similar compounds (Jiang et al., 2014).
Scientific Research Applications
1. Alzheimer's Disease Research
2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative of 2-(Hydroxymethyl)-6-methylisonicotinonitrile, has been utilized in Alzheimer's disease research. It is used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This aids in the diagnostic assessment of Alzheimer's and monitoring of treatment responses (Shoghi-Jadid et al., 2002).
2. Development of Proton Exchange Membranes
2,6-Bis(hydroxymethyl)-4-methyl phenol, related to 2-(Hydroxymethyl)-6-methylisonicotinonitrile, has been used in the development of proton exchange membranes (PEMs). These membranes show controlled swelling, good ionic conductivity, and enhanced mechanical properties, important for applications like fuel cells (Hande et al., 2008).
3. Synthetic Organic Chemistry
In synthetic organic chemistry, hydroxymethyl derivatives have been used in the hydroxymethylation of various compounds. For example, hydroxymethylation of 6,8- O -dimethyl emodin has been achieved using a modified Marschalk reaction, demonstrating the utility of hydroxymethyl compounds in synthetic pathways (Jin & Zhao, 2010).
4. Magnetic Properties Research
Compounds related to 2-(Hydroxymethyl)-6-methylisonicotinonitrile have been studied for their magnetic properties. For instance, 6-formyl-2-(hydroxymethyl)-4-methylphenol has been used in the synthesis of heterometallic pentanuclear compounds, which have applications in studying magnetic interactions at a molecular level (Chandrasekhar et al., 2013).
5. Biobased Polymer Synthesis
2,5-Bis(hydroxymethyl)furan, structurally similar to 2-(Hydroxymethyl)-6-methylisonicotinonitrile, has been enzymatically polymerized to create novel biobased furan polyesters. These have potential applications in sustainable materials, providing an alternative to petroleum-based polymers (Jiang et al., 2014).
properties
IUPAC Name |
2-(hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBKEWEKAICOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591362 | |
Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-methylisonicotinonitrile | |
CAS RN |
108129-25-5 | |
Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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